

A Comparative Spectroscopic Guide to 2-Chloro-5-hydroxypyridine and Its Derivatives

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of **2-Chloro-5-hydroxypyridine** and its key derivatives, including nitro, amino, and methoxy analogues. The information presented is supported by experimental data from various spectroscopic techniques, offering valuable insights for compound identification, characterization, and further research in drug discovery and development.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (^1H NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for **2-Chloro-5-hydroxypyridine** and its selected derivatives.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-3	H-4	H-6	Other Protons	Solvent
2-Chloro-5-hydroxypyridine	7.17-7.25 (m)	7.17-7.25 (m)	8.05 (d, J=2.9 Hz)	-	CDCl ₃
2-Chloro-5-nitropyridine	8.45 (dd, J=8.8, 2.8 Hz)	7.55 (d, J=8.8 Hz)	9.12 (d, J=2.8 Hz)	-	CDCl ₃ [1]
2-Amino-5-chloropyridine	7.25 (dd, J=8.6, 2.5 Hz)	6.45 (d, J=8.6 Hz)	8.00 (d, J=2.5 Hz)	4.45 (s, 2H, NH ₂)	CDCl ₃
2-Chloro-5-methoxypyridine	7.17-7.25 (m)	7.17-7.25 (m)	8.05 (d, J=2.9 Hz)	3.85 (s, 3H, OCH ₃)	CDCl ₃ [2]

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Compound	O-H / N-H Stretch	C=C, C=N Stretch	C-O / C-N Stretch	C-Cl Stretch
2-Chloro-5-hydroxypyridine	~3400 (broad)	~1600-1450	~1250	~700-800
2-Chloro-5-nitropyridine	-	~1590, 1470	~1530, 1350 (NO ₂)	~750
2-Amino-5-chloropyridine	~3450, 3300	~1610, 1500	~1300	~780
2-Chloro-5-methoxypyridine	-	~1595, 1480	~1240 (asym), 1020 (sym)	~760

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
2-Chloro-5-hydroxypyridine	129/131	101, 73, 66
2-Chloro-5-nitropyridine	158/160	112, 85, 76, 50[3]
2-Amino-5-chloropyridine	128/130	93, 66[4][5]
2-Chloro-5-methoxypyridine	143/145	128, 100, 73

Table 4: UV-Vis Spectroscopic Data (λ_{max} , nm)

Compound	λ_{max} 1	λ_{max} 2	Solvent
2-Chloro-5-hydroxypyridine	~280	~220	Methanol
2-Chloro-5-nitropyridine	~310	~230	Not Specified[6]
2-Amino-5-chloropyridine	~295	~240	Methanol
2-Chloro-5-methoxypyridine	~285	~225	Methanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7]
- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
- Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans are collected to obtain a good signal-to-noise ratio.

- **Data Processing:** The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

- **Sample Preparation (Solid):** The sample is typically prepared as a KBr pellet. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
- **Instrument:** A Fourier-Transform Infrared spectrophotometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M^+).^[8] This high energy also induces fragmentation.^[8]
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

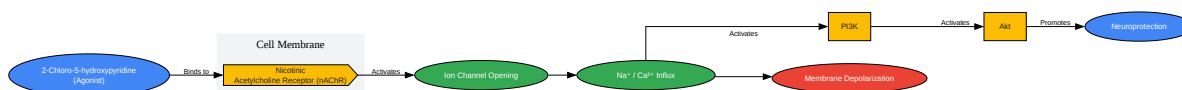
UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically below 1.0).
- **Instrument:** A dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** A baseline is recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm for these compounds).[9]
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum.

Signaling Pathway and Experimental Workflow

Potential Signaling Pathway of 2-Chloro-5-hydroxypyridine

2-Chloro-5-hydroxypyridine has been suggested to interact with nicotinic acetylcholine receptors (nAChRs).[10] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The binding of an agonist, such as acetylcholine or potentially **2-chloro-5-hydroxypyridine**, leads to a conformational change in the receptor, opening the ion channel and allowing the influx of cations like Na^+ and Ca^{2+} . [11] This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. One such pathway is the PI3K/Akt signaling pathway, which is implicated in neuroprotection.[12][13]

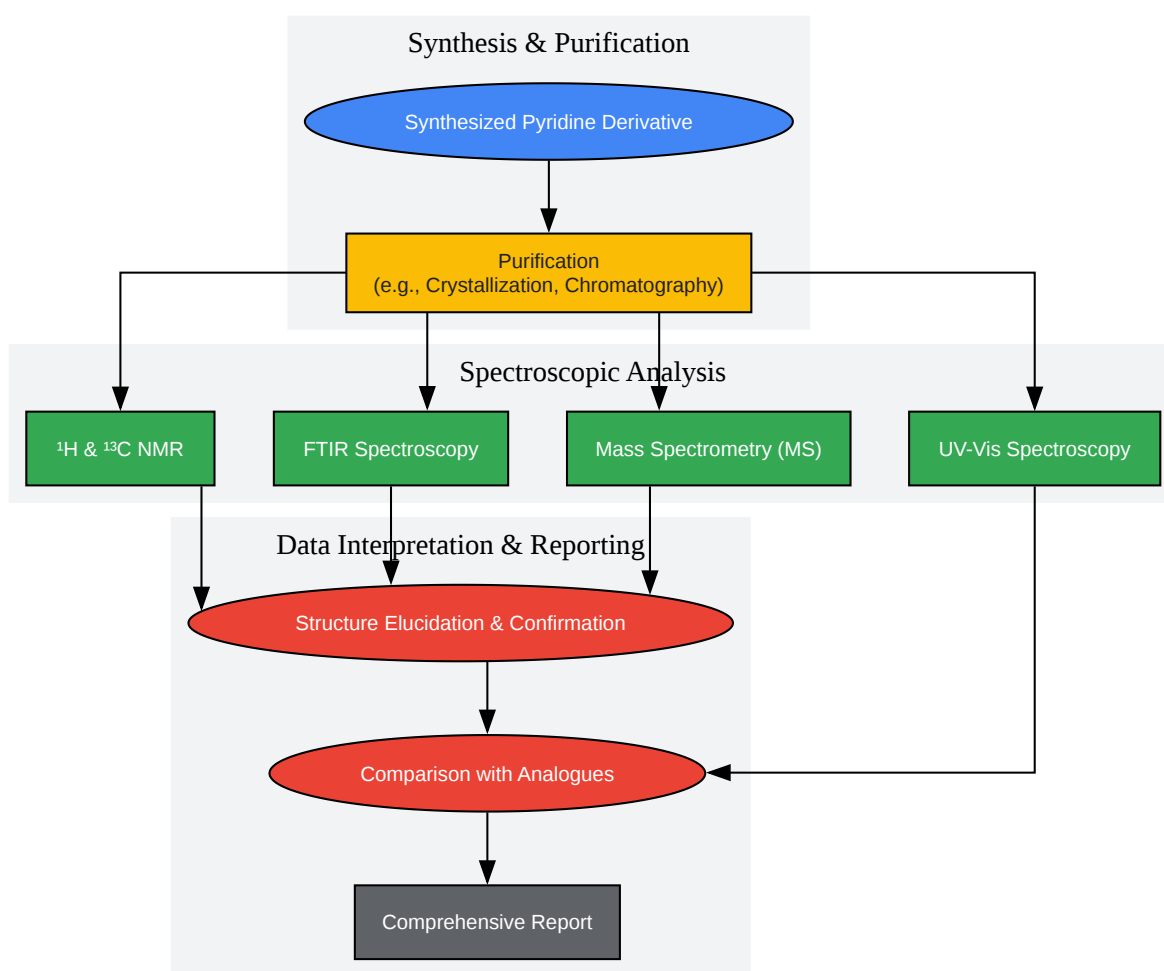


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Caption: Potential signaling pathway of **2-Chloro-5-hydroxypyridine** via nAChR.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel pyridine derivative.



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